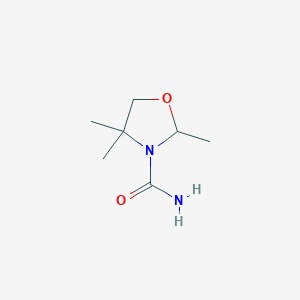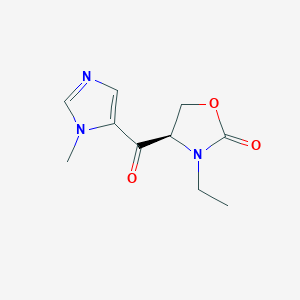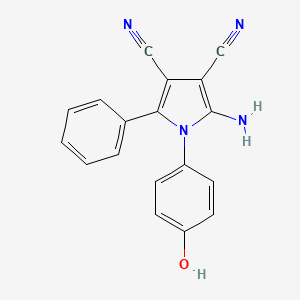![molecular formula C10H6N4O2 B12871423 [1,2,4]Triazolo[3,4-a][2,7]naphthyridine-3-carboxylic acid](/img/structure/B12871423.png)
[1,2,4]Triazolo[3,4-a][2,7]naphthyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,4]Triazolo[3,4-a][2,7]naphthyridine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique tricyclic structure, which includes a triazole ring fused to a naphthyridine core. The presence of nitrogen atoms within the rings contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[3,4-a][2,7]naphthyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminonicotinic acid with hydrazine hydrate to form the intermediate hydrazide. This intermediate then undergoes cyclization with formic acid to yield the desired triazolo-naphthyridine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[3,4-a][2,7]naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, [1,2,4]Triazolo[3,4-a][2,7]naphthyridine-3-carboxylic acid serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological targets makes it a promising candidate for drug development .
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic applications, including anti-inflammatory and anticancer activities .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity .
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[3,4-a][2,7]naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atoms within the triazole and naphthyridine rings can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Known for its antimicrobial and anticancer properties.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits antibacterial activity and is used in the development of new antibiotics.
[1,2,4]Triazolo[4,3-b][1,2,4]triazine: Investigated for its anti-inflammatory and antifungal activities.
Uniqueness
What sets [1,2,4]Triazolo[3,4-a][2,7]naphthyridine-3-carboxylic acid apart is its unique tricyclic structure, which provides a distinct set of chemical and biological properties. This compound’s ability to undergo diverse chemical reactions and its potential for various scientific applications make it a valuable subject of study.
Properties
Molecular Formula |
C10H6N4O2 |
|---|---|
Molecular Weight |
214.18 g/mol |
IUPAC Name |
[1,2,4]triazolo[3,4-a][2,7]naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H6N4O2/c15-10(16)9-13-12-8-7-5-11-3-1-6(7)2-4-14(8)9/h1-5H,(H,15,16) |
InChI Key |
WWNQIFMFLZSSFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C=CN3C2=NN=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methoxy-7-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12871352.png)
![3-Ethoxy-4,5,6,6a-tetrahydrocyclopenta[c]pyrrol-1(3aH)-one](/img/structure/B12871354.png)



![3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12871379.png)




![1-Ethyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12871401.png)


